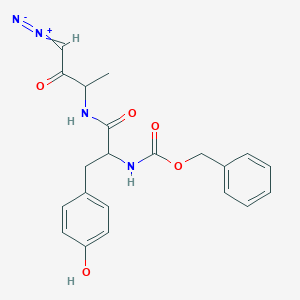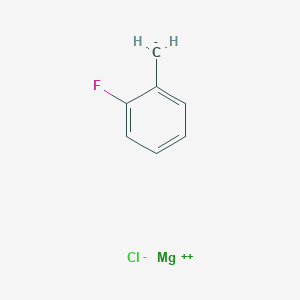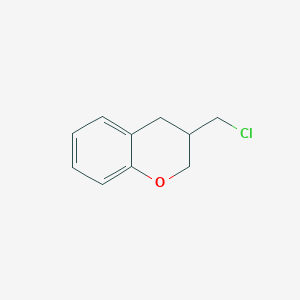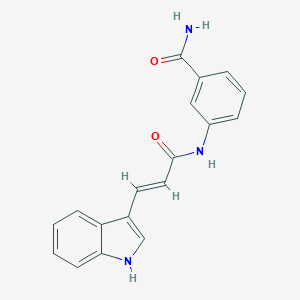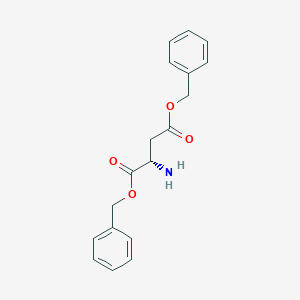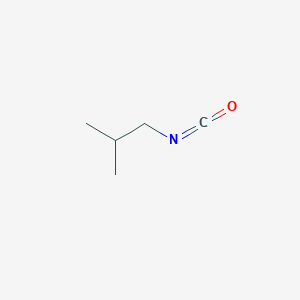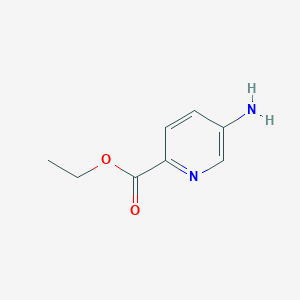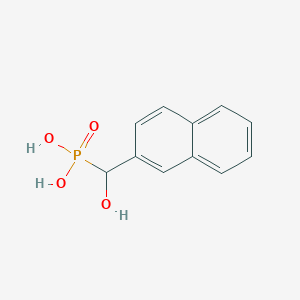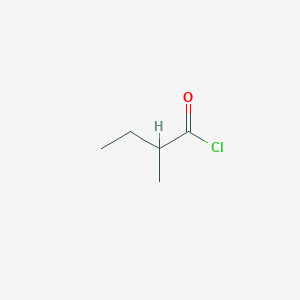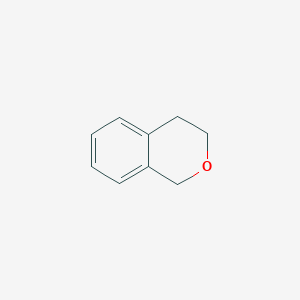
Isochroman
Descripción general
Descripción
Isochroman is an oxygen-containing heterocyclic compound with the chemical structure of 3,4-dihydro-1H-benzo[c]pyran. It is a prominent structural motif found in numerous bioactive natural products and synthetic pharmaceuticals. This compound and its derivatives are known for their biological and pharmacological activities, making them valuable in medicinal chemistry and drug development.
Synthetic Routes and Reaction Conditions:
Oxa-Pictet–Spengler Reaction: This is one of the most straightforward methods to synthesize this compound. It involves the cyclization of arylethanols and aldehydes in the presence of a catalyst.
Epoxide Rearrangement: Another method involves the use of epoxides as aldehyde surrogates.
Industrial Production Methods:
Green Catalysis: The use of heteropolyacid ionic liquids as catalysts in the oxa-Pictet–Spengler reaction has been explored for industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidants include [bis(trifluoroacetoxy)iodo]benzene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Substitution: Reagents such as triorganoindium and boron trifluoride etherate are used for substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Isochroman is a phytochemical compound obtained from the leaves of the Olea europea plant . It is a key structural motif in a wide variety of biologically active molecules
Mode of Action
The mode of action of this compound involves its interaction with various biochemical processes. For instance, it participates in the electrochemical α-C(sp3)–H/O–H cross-coupling reactions of isochromans and alcohols . This process is facilitated by benzoic acid, which aids the electro-oxidation process and increases the product yield .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the synthesis of α-alkoxy this compound derivatives through electrochemical α-C(sp3)–H/O–H cross-coupling reactions . This process is part of a broader biochemical pathway that includes the conversion of isochromans to α-substituted derivatives .
Pharmacokinetics
The interaction of therapeutic compounds like this compound with serum proteins provides valuable information on their pharmacokinetics .
Result of Action
The result of this compound’s action is the synthesis of α-alkoxy this compound derivatives . These derivatives are produced in moderate to high yields, and the reaction can be carried out on a gram scale . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols . This greatly expands the scope and rate of the reaction .
Análisis Bioquímico
Biochemical Properties
Isochroman plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the oxa-Pictet–Spengler reaction, which is a key method to construct the this compound motif, involves interactions with benzaldehyde derivatives and β-phenylethanols .
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in ways that are still being studied. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Comparación Con Compuestos Similares
- Chroman
- Tetrahydroisoquinoline
- Isochromanone
Isochroman’s unique structure and reactivity make it a valuable compound in various fields of research and industry
Propiedades
IUPAC Name |
3,4-dihydro-1H-isochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBMCVBCEDMUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197757 | |
| Record name | Isochromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
493-05-0 | |
| Record name | Isochroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=493-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isochromane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isochroman | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isochromane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isochromane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOCHROMANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CA7RAZ2PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isochroman (C9H10O) has a molecular weight of 134.17 g/mol.
A: this compound derivatives are commonly characterized using techniques like NMR, IR, and Mass Spectrometry. For instance, in the study of 4-(α-hydroxy-p-nitrobenzyl)this compound-1,3-dione, researchers confirmed the exocyclic enolic tautomer's presence in both solution and crystal form using IR and NMR data. [] They also determined that the this compound and phenyl rings in this molecule are not coplanar, with an angle of 66.03(4)° between them. [] Another study utilized spectroscopic methods like RTG, IR, NMR, and Raman spectroscopy to analyze the structure of 1,3-diones, byproducts formed during the synthesis of isochromanone derivatives. []
A: A study demonstrated the synthesis of this compound and tetrahydroisoquinoline derivatives from modified Baylis-Hillman adducts via radical cyclization using nBu3SnH/AIBN in benzene. [] This method provided good yields (85-89%) and offered a new approach to access these important heterocyclic scaffolds. []
A: Yes, a study reported an efficient iron-catalyzed nucleophilic addition of simple alkenes to this compound acetals. [] This method offers a novel route to synthesize 1-alkenyl isochromans in moderate to excellent yields. []
A: Research shows that 1-ethoxythis compound readily reacts with various nucleophiles at the C(1) position. [, , ] For instance, it reacts with alcohols to yield 1-alkoxyisochromans, with phenols to give 1-(hydroxyphenyl)isochromans, and with active methylene compounds to produce various 1-substituted this compound derivatives. [, , ]
A: this compound derivatives show diverse biological activities, making them attractive targets in medicinal chemistry. For example, some isochromans demonstrated potent anti-inflammatory and antibacterial activity in vitro and in vivo, suggesting their potential as therapeutic agents for bacterial infections and associated inflammation. [] Further, a specific this compound, 1-phenyl-6,7-dihydroxy-isochroman, exhibited significant inhibition of prostanoid and TNF-α production in human monocytes by suppressing NF-κB activation and downregulating COX-2 synthesis. []
A: Yes, several natural products contain the this compound moiety, such as ustusorane D and penicisochromans B-D, isolated from Aspergillus ustus and Penicillium sp., respectively. [] These compounds demonstrated varying degrees of cytotoxicity toward HCT116 human colon cancer cells, highlighting the potential of isochromans as anticancer agents. [] Another study reported three new this compound derivatives, including l-acetonyl-7-carboxyl-6,8-dihydroxy-3,4,5-trimethylthis compound, from the mycelial solid culture of a Cylindrocarpon fungus. []
A: Structure-activity relationship (SAR) studies on isochromans have revealed that specific structural modifications can significantly influence their biological activity. For example, in a study examining the cytotoxicity of fungal isochromans, the presence of an enone group within the furanone moiety proved crucial for activity against HCT116 cells. [] Similarly, research on hydroxy-1-aryl-isochromans showed that increasing hydroxylation enhanced their protective effects against lipid peroxidation and cellular nitrosative stress. []
A: Yes, depending on the substitution pattern, this compound derivatives can be chiral. Studies have shown that chiral isochromans often crystallize in chiral space groups, and their absolute configurations can be determined using methods like X-ray diffraction analysis and TDDFT-ECD calculations. [] Moreover, research on the synthesis of (S)-3-methylisochromans revealed a helicity rule where (P)/(M) helicity of the this compound ring correlates with positive/negative 1Lb band Cotton effects (CE) in their CD spectra, regardless of the aromatic ring substituents. []
A: Chiral isochromans can be synthesized using asymmetric catalysts or by starting with optically active precursors. One study employed a chiral auxiliary approach for the first chiral synthesis of a benzopyranquinone with the same absolute stereochemistry as the enantiomer of Quinone A. [] This involved a diastereoselective intramolecular reaction of a titanium phenolate derived from (S)-ethyl lactate. [] Another study utilized kinetic resolution of racemic mixtures and subsequent ring-closure reactions of optically active (S)-1-arylpropan-2-ol derivatives to synthesize (S)-3-methylisochromans. []
ANone: While specific data on the environmental impact of isochromans is limited in the provided research, it's crucial to consider the potential ecotoxicological effects of any synthetic compound. Implementing green chemistry principles during synthesis, such as using environmentally benign reagents and catalysts, can minimize waste generation and environmental impact. Additionally, exploring biodegradable this compound derivatives and developing efficient waste management strategies are crucial steps towards sustainability.
A: Depending on the specific application, several alternatives to isochromans may exist. For example, other heterocyclic compounds like chromans, tetrahydroisoquinolines, and flavonoids share structural similarities with isochromans and exhibit diverse biological activities. [, ] Evaluating the performance, cost, and environmental impact of these alternatives is essential when selecting the most suitable compound for a particular application.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

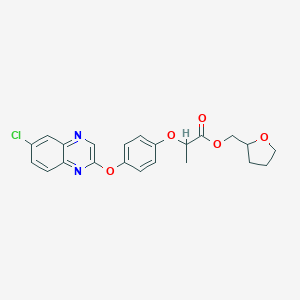
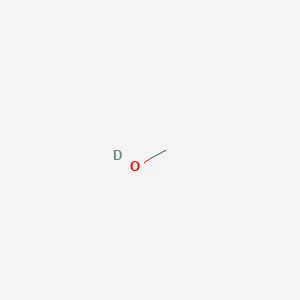
![[(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-1-Iodopropan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B46066.png)
![Methyl 2-[(2,6-dichlorobenzyl)thio]acetate](/img/structure/B46072.png)
